Home > Products > Screening Compounds P100753 > alpha-Neoendorphin
alpha-Neoendorphin - 69671-17-6

alpha-Neoendorphin

Catalog Number: EVT-480888
CAS Number: 69671-17-6
Molecular Formula: C60H89N15O13
Molecular Weight: 1228.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-neoendorphin is synthesized from prodynorphin, which undergoes proteolytic processing to yield various opioid peptides, including dynorphins and neoendorphins. The synthesis occurs predominantly in the brain, particularly within regions such as the hypothalamus and brainstem. While its precise distribution in humans remains under-explored, studies indicate that alpha-neoendorphin immunoreactive fibers are present in several areas of the brainstem, contributing to its functional roles in neurophysiology .

Synthesis Analysis

The synthesis of alpha-neoendorphin can be achieved through both biological and chemical methods. In biological systems, it is produced through enzymatic cleavage of prodynorphin by specific proteases, such as proprotein convertase 2 and cathepsin L. These enzymes facilitate the release of alpha-neoendorphin along with other peptides from the prodynorphin precursor.

For chemical synthesis, researchers have developed methods that typically involve solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids to form the desired peptide sequence. Key parameters in this process include:

  • Resin Type: A suitable resin (e.g., Wang resin) is chosen for anchoring the first amino acid.
  • Coupling Reagents: Common reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
  • Cleavage Conditions: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.

The purity of synthesized alpha-neoendorphin can be assessed using high-performance liquid chromatography (HPLC) techniques .

Molecular Structure Analysis

Alpha-neoendorphin has a molecular weight of approximately 1,155.35 g/mol. Its structure can be represented as follows:

Molecular Formula C50H66N12O11\text{Molecular Formula }C_{50}H_{66}N_{12}O_{11}

The decapeptide consists of ten amino acids linked by peptide bonds, forming a specific three-dimensional conformation that is crucial for its biological activity. The presence of aromatic and hydrophobic residues contributes to its interaction with kappa opioid receptors, influencing its pharmacological effects .

Chemical Reactions Analysis

Alpha-neoendorphin participates in several biochemical reactions within the body:

  1. Receptor Binding: It acts primarily on kappa opioid receptors, leading to downstream signaling cascades that modulate neurotransmitter release.
  2. Proteolytic Degradation: Like many peptides, alpha-neoendorphin is susceptible to enzymatic degradation by peptidases such as neprilysin and angiotensin-converting enzyme, which can affect its bioavailability and duration of action.
  3. Post-translational Modifications: Although primarily existing as a decapeptide, modifications can occur that alter its activity or stability .
Mechanism of Action

The mechanism of action of alpha-neoendorphin involves binding to kappa opioid receptors located throughout the central nervous system. Upon binding, it activates these receptors, leading to:

  • Inhibition of Neuropeptide Release: This results in reduced pain perception and modulation of stress responses.
  • Alteration of Neurotransmitter Levels: Activation influences levels of neurotransmitters like dopamine and serotonin, impacting mood and emotional responses.

Research has shown that alpha-neoendorphin can also have neuroprotective effects under certain conditions, such as reducing oxidative stress in neuronal cells .

Physical and Chemical Properties Analysis

Alpha-neoendorphin exhibits various physical and chemical properties:

  • Solubility: It is soluble in water and polar solvents due to its hydrophilic amino acid composition.
  • Stability: The peptide is relatively stable under physiological conditions but can degrade rapidly when exposed to proteolytic enzymes.
  • Melting Point: Specific melting point data may vary based on purity and formulation but generally falls within standard ranges for peptides.

These properties are critical for understanding its behavior in biological systems and potential therapeutic applications .

Applications

Alpha-neoendorphin has several scientific applications:

  1. Pain Management Research: Its role as a kappa agonist makes it a subject of interest in pain relief studies.
  2. Neuroscience Studies: Investigating its effects on mood regulation and stress responses contributes to understanding mental health disorders.
  3. Dermatological Applications: Recent studies indicate potential benefits in reducing skin photoaging through mechanisms involving cellular autophagy .
Molecular Biology and Biosynthesis

Precursor Protein Dynamics: Prodynorphin Processing Pathways

Alpha-neoendorphin (α-NEO) is an endogenous opioid peptide derived from the proteolytic cleavage of its precursor protein, prodynorphin (PDYN). Prodynorphin, also termed proenkephalin B, is a 254-amino-acid polypeptide encoded by the PDYN gene located on chromosome 20pter-p12.2 in humans [1] [8]. This precursor serves as the biosynthetic template for multiple biologically active peptides, including dynorphin A, dynorphin B, α-neoendorphin, and β-neoendorphin. The PDYN gene comprises four exons, with exon 4 encoding the core opioid peptide sequences flanked by paired basic amino acid residues (Lys-Arg or Arg-Arg) that serve as proteolytic cleavage sites [8] [10].

Tissue-specific expression of prodynorphin is a critical determinant of alpha-neoendorphin bioavailability. In the central nervous system (CNS), high concentrations of prodynorphin mRNA occur in the hypothalamus, hippocampus, caudate nucleus, amygdala, and brainstem nuclei [1] [2]. Peripheral expression is observed in the adrenal gland, spinal cord, and immune cells [8] [10]. Differential processing of prodynorphin occurs across tissues: hypothalamic neurons predominantly generate alpha-neoendorphin and dynorphin A, whereas the neurointermediate pituitary lobe processes prodynorphin into beta-neoendorphin and dynorphin B [4] [10]. This compartmentalization ensures region-specific modulation of kappa opioid receptor (KOR) signaling.

Table 1: Structural Characteristics of Alpha-Neoendorphin

PropertyAlpha-NeoendorphinBeta-Neoendorphin
Amino Acid SequenceTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-LysTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro
Molecular FormulaC₆₀H₈₉N₁₅O₁₃C₅₄H₇₇N₁₃O₁₂
Precursor OriginProdynorphin (C-terminal)Prodynorphin (C-terminal)
Bioactive CoreLeu-enkephalin (YGGFL)Leu-enkephalin (YGGFL)
Primary Receptor Affinityκ-opioid receptor (KOR)κ-opioid receptor (KOR)

Enzymatic Cleavage Mechanisms for Alpha-Neoendorphin Generation

The liberation of alpha-neoendorphin from prodynorphin requires a cascade of enzymatic reactions within the regulated secretory pathway. Initial endoproteolytic cleavage is mediated by prohormone convertases 1/2 (PC1/3 and PC2), which recognize and cleave at dibasic residues (Arg-Arg, Lys-Arg) flanking the alpha-neoendorphin sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys) [10]. This occurs predominantly in trans-Golgi network vesicles and maturing secretory granules where acidic pH optimizes convertase activity. Following endoproteolysis, the intermediate peptide retains C-terminal basic residues that require excision by carboxypeptidase E (CPE) [10].

A distinctive feature of alpha-neoendorphin biosynthesis is the incomplete processing of its C-terminus. The penultimate proline residue (Pro⁸) preceding the terminal Lys⁹ dramatically slows CPE activity, resulting in two molecular forms: alpha-neoendorphin (full-length; ending in -Pro-Lys) and beta-neoendorphin (truncated; ending in -Pro) [10]. This kinetic bottleneck explains the co-existence of both neoendorphins in tissues, with alpha-neoendorphin predominating in most brain regions [6]. Additional exopeptidases further process secreted alpha-neoendorphin into shorter fragments like alpha-neoendorphin (1-8) (YGGFLRKY) [9], which retain KOR affinity but exhibit distinct signaling properties.

Table 2: Enzymatic Machinery in Alpha-Neoendorphin Biosynthesis

EnzymeFunctionCleavage Site SpecificityEffect on Alpha-Neoendorphin
Prohormone Convertase 1/3Endoproteolytic cleavage at dibasic sites↓ C-terminal to Lys/Arg pairsLiberates neoendorphin intermediates
Prohormone Convertase 2Complementary endoprotease activity↓ C-terminal to Arg-Arg motifsGenerates C-terminally extended forms
Carboxypeptidase E (CPE)Basic residue exoproteolysisRemoves C-terminal Lys/ArgForms beta-neoendorphin (-Pro)
Proline-Sensitive PeptidaseTissue-specific exoproteolysisCleaves C-terminal to ProGenerates alpha-neoendorphin (1-8)

Post-Translational Modifications and Tissue-Specific Proteolytic Variations

Alpha-neoendorphin undergoes limited post-translational modifications compared to other opioid peptides. Unlike β-endorphin (which can be acetylated) or peptide B (which is phosphorylated), alpha-neoendorphin’s primary modification is C-terminal Lys retention due to impaired carboxypeptidase activity [10]. However, tissue-specific proteolytic landscapes profoundly influence its molecular heterogeneity:

  • Anterior Pituitary: Exhibits circadian-regulated secretion with peak alpha-neoendorphin release at midnight (00:00–03:00) and minimal levels at midday (12:00–15:00). Kappa autoreceptors negatively regulate secretion, as evidenced by naloxone-induced release [4].
  • Caudate Nucleus: Displays elevated prodynorphin expression and hypomethylation of the PDYN promoter CpG island (62% methylation vs. 82% in PBMCs), correlating with enhanced alpha-neoendorphin production in basal ganglia pathways [8].
  • Spinal Cord/Inner Ear: Co-localizes with dynorphin B and met-enkephalin in lateral olivocochlear efferents, suggesting combinatorial neuropeptide signaling in sensory processing [7].

Epigenetic mechanisms further fine-tune tissue-specific expression. Bisulfite sequencing reveals differential methylation of three PDYN CpG-rich regions: a proximal promoter "cluster A" is hypomethylated, enabling constitutive expression, while a coding exon "cluster B" shows brain region-specific methylation inversely correlated with transcript levels [8]. In HIV-infected individuals, striatal PDYN hypomethylation coincides with elevated dynorphin peptides, implicating viral-induced epigenetic dysregulation in alpha-neoendorphin biosynthesis [8].

Table 3: Tissue-Specific Distribution and Regulation of Alpha-Neoendorphin

Tissue/RegionAlpha-Neoendorphin LevelsKey RegulatorsFunctional Implications
HypothalamusHighGlucocorticoids, CRHNeuroendocrine secretion
Anterior PituitaryModerate (circadian rhythm)Naloxone-sensitive autoreceptors, lightStress response modulation
Caudate NucleusVery HighDopamine, HIV infection, DNA methylationMotor control, addiction pathways
Spinal Cord (Dorsal Horn)ModerateNociceptive stimuli, glutamatePain processing
Organ of CortiLow (efferent terminals)Acoustic stimuliAuditory signal modulation

Properties

CAS Number

69671-17-6

Product Name

alpha-Neoendorphin

IUPAC Name

6-amino-2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

Molecular Formula

C60H89N15O13

Molecular Weight

1228.4 g/mol

InChI

InChI=1S/C60H89N15O13/c1-36(2)30-46(73-56(84)47(32-37-12-4-3-5-13-37)69-51(79)35-67-50(78)34-68-52(80)42(63)31-38-18-22-40(76)23-19-38)55(83)71-44(16-10-28-66-60(64)65)53(81)70-43(14-6-8-26-61)54(82)74-48(33-39-20-24-41(77)25-21-39)58(86)75-29-11-17-49(75)57(85)72-45(59(87)88)15-7-9-27-62/h3-5,12-13,18-25,36,42-49,76-77H,6-11,14-17,26-35,61-63H2,1-2H3,(H,67,78)(H,68,80)(H,69,79)(H,70,81)(H,71,83)(H,72,85)(H,73,84)(H,74,82)(H,87,88)(H4,64,65,66)

InChI Key

KZTDMJBCZSGHOG-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

alpha-neo-endorphin
alpha-neoendorphin
prodynorphin-derived peptide YGGFLRKYPK

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.